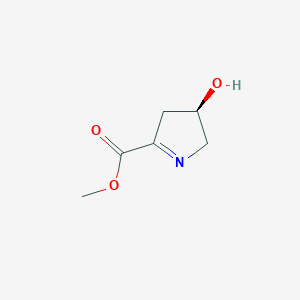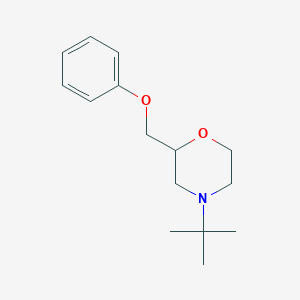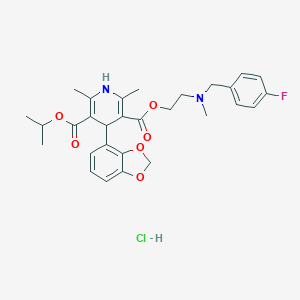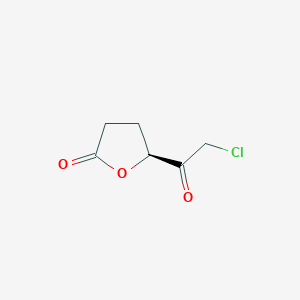
(5S)-5-(2-Chloroacetyl)oxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5S)-5-(2-Chloroacetyl)oxolan-2-one, also known as TCAOA, is a synthetic compound that has been widely used in scientific research. This molecule belongs to the family of oxolan-2-ones and has been found to possess various biological activities.
Wirkmechanismus
The exact mechanism of action of (5S)-5-(2-Chloroacetyl)oxolan-2-one is still not fully understood. However, it has been proposed that (5S)-5-(2-Chloroacetyl)oxolan-2-one inhibits the activity of enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation and cancer growth.
Biochemische Und Physiologische Effekte
Studies have shown that (5S)-5-(2-Chloroacetyl)oxolan-2-one possesses various biochemical and physiological effects. (5S)-5-(2-Chloroacetyl)oxolan-2-one has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins. Prostaglandins are known to play a role in inflammation and cancer growth. (5S)-5-(2-Chloroacetyl)oxolan-2-one has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (5S)-5-(2-Chloroacetyl)oxolan-2-one in lab experiments is its high purity and stability. (5S)-5-(2-Chloroacetyl)oxolan-2-one is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using (5S)-5-(2-Chloroacetyl)oxolan-2-one is its low solubility in water, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are several future directions for the use of (5S)-5-(2-Chloroacetyl)oxolan-2-one in scientific research. One area of interest is the development of (5S)-5-(2-Chloroacetyl)oxolan-2-one derivatives with improved solubility and potency. Another area of interest is the study of the molecular targets of (5S)-5-(2-Chloroacetyl)oxolan-2-one and the elucidation of its mechanism of action. (5S)-5-(2-Chloroacetyl)oxolan-2-one can also be used in the development of novel anti-inflammatory and anticancer agents.
Synthesemethoden
(5S)-5-(2-Chloroacetyl)oxolan-2-one can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-chloroacetyl chloride with diethyl oxalate in the presence of a base to form the intermediate compound, which is then treated with sodium methoxide to obtain (5S)-5-(2-Chloroacetyl)oxolan-2-one. The purity of the final product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
(5S)-5-(2-Chloroacetyl)oxolan-2-one has been extensively used in scientific research as a tool to study various biological processes. One of the main applications of (5S)-5-(2-Chloroacetyl)oxolan-2-one is in the field of cancer research, where it has been found to inhibit the growth of cancer cells. (5S)-5-(2-Chloroacetyl)oxolan-2-one has also been shown to possess anti-inflammatory properties and has been used to study the role of inflammation in various diseases. In addition, (5S)-5-(2-Chloroacetyl)oxolan-2-one has been used as a precursor for the synthesis of other bioactive compounds.
Eigenschaften
CAS-Nummer |
124813-75-8 |
|---|---|
Produktname |
(5S)-5-(2-Chloroacetyl)oxolan-2-one |
Molekularformel |
C6H7ClO3 |
Molekulargewicht |
162.57 g/mol |
IUPAC-Name |
(5S)-5-(2-chloroacetyl)oxolan-2-one |
InChI |
InChI=1S/C6H7ClO3/c7-3-4(8)5-1-2-6(9)10-5/h5H,1-3H2/t5-/m0/s1 |
InChI-Schlüssel |
CVPBUUSWSFJNIN-YFKPBYRVSA-N |
Isomerische SMILES |
C1CC(=O)O[C@@H]1C(=O)CCl |
SMILES |
C1CC(=O)OC1C(=O)CCl |
Kanonische SMILES |
C1CC(=O)OC1C(=O)CCl |
Synonyme |
2(3H)-Furanone, 5-(chloroacetyl)dihydro-, (S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



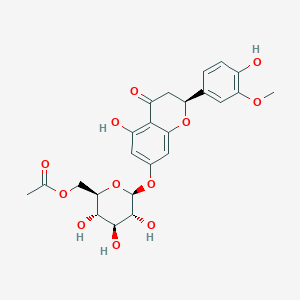
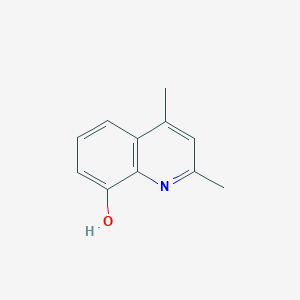
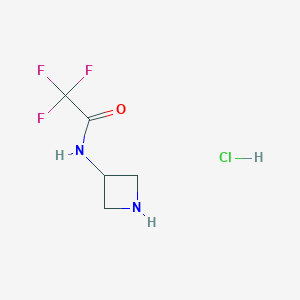
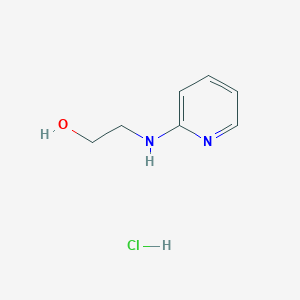
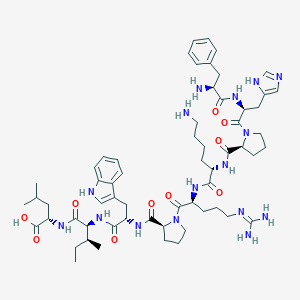
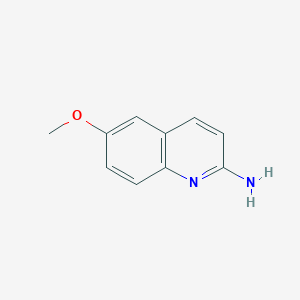
![8-(2,4-Dimethoxyphenyl)-6-methoxy-6,7-dimethyl-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene](/img/structure/B55853.png)
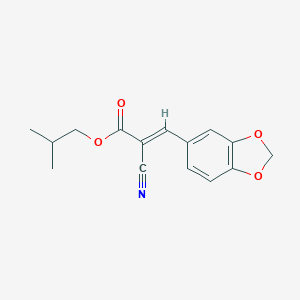
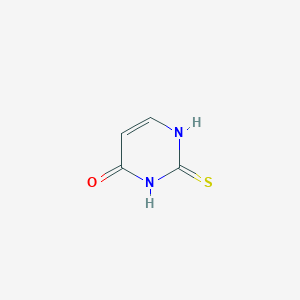
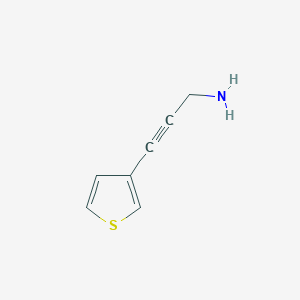
![Methyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate;hydrochloride](/img/structure/B55860.png)
